3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline
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Overview
Description
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is a chemical compound that has garnered attention in various fields of research and industry due to its unique chemical properties This compound is characterized by the presence of a fluorine atom, a methoxyethyl group, and a nitro group attached to an aniline ring
Preparation Methods
The synthesis of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline typically involves several steps, starting with the nitration of aniline derivatives followed by the introduction of the fluorine and methoxyethyl groups. One common synthetic route involves the nitration of 3-fluoroaniline to form 3-fluoro-2-nitroaniline. This intermediate is then reacted with 2-methoxyethylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence its binding affinity to certain enzymes or receptors. The methoxyethyl group may enhance its solubility and bioavailability. These interactions can modulate various cellular processes, making it a compound of interest in drug development and other applications.
Comparison with Similar Compounds
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline can be compared with other similar compounds, such as:
3-Fluoro-N-(2-methoxyethyl)aniline:
3-Fluoro-N-(2-fluoroethyl)-N-(2-methoxyethyl)aniline: Contains an additional fluorine atom, which can further influence its chemical properties and interactions.
3-Fluoro-N-(2-methoxyethyl)-5-methylbenzamide: Contains a benzamide group instead of a nitro group, leading to different chemical and biological properties
Properties
IUPAC Name |
3-fluoro-N-(2-methoxyethyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-15-6-5-11-8-4-2-3-7(10)9(8)12(13)14/h2-4,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVGANBEJPKKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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